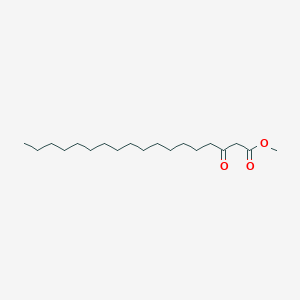

Methyl 3-oxooctadecanoate

Description

Properties

IUPAC Name |

methyl 3-oxooctadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h3-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKQXJNTICLENY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162978 |

Source

|

| Record name | Methyl 3-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-34-1 |

Source

|

| Record name | Methyl 3-oxooctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: Methyl 3-oxooctadecanoate (CAS No. 14531-34-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-oxooctadecanoate, a beta-keto ester with the Chemical Abstracts Service (CAS) number 14531-34-1.[1][2] Included herein are its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its role within the biological context of fatty acid metabolism. This document aims to serve as a valuable resource for professionals in research and drug development by presenting key data in a structured format and visualizing relevant biochemical pathways.

Chemical and Physical Properties

Methyl 3-oxooctadecanoate is a long-chain fatty acid ester characterized by a ketone group at the beta position relative to the ester carbonyl. This structural feature is pivotal to its chemical reactivity and biological function.

| Property | Value | Reference |

| CAS Number | 14531-34-1 | [1][2] |

| Molecular Formula | C₁₉H₃₆O₃ | [2] |

| Molecular Weight | 312.49 g/mol | [2] |

| Melting Point | 49.2 °C | [2] |

| Synonyms | Methyl palmitoyl acetate, 3-Ketostearic acid methyl ester, 3-Oxooctadecanoic acid methyl ester | [1] |

Experimental Protocols

Synthesis of Methyl 3-oxooctadecanoate via Claisen Condensation

The synthesis of Methyl 3-oxooctadecanoate can be achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The following protocol is adapted from established methodologies for the preparation of β-keto esters.

Materials:

-

Methyl palmitate

-

Methyl acetate

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium methoxide to form a suspension.

-

Ester Addition: A mixture of methyl palmitate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide at room temperature.

-

Reaction: The reaction mixture is then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess sodium methoxide is neutralized by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by distillation under reduced pressure to yield pure Methyl 3-oxooctadecanoate.

Spectroscopic Data

-

¹³C NMR Spectroscopy: A study by A.P. Tulloch in the Canadian Journal of Chemistry (1977) provides a comprehensive analysis of the ¹³C NMR spectra of all 16 isomers of methyl oxooctadecanoate. For Methyl 3-oxooctadecanoate, the key resonances would be the carbonyl carbons of the ketone and ester groups, and the methylene carbon flanked by these two groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet), the methylene protons alpha to the ester carbonyl (a singlet), the methylene protons alpha to the ketone carbonyl (a triplet), and a complex multiplet for the long alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands in the carbonyl region (typically 1700-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including McLafferty rearrangement and cleavage alpha to the carbonyl groups.

Biological Significance: Role in Fatty Acid Metabolism

Methyl 3-oxooctadecanoate is a structural analog of β-ketoacyl-CoA, a key intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is a major source of energy for many organisms.

The Beta-Oxidation Pathway

The beta-oxidation of fatty acids is a cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH₂. These products then enter the citric acid cycle and the electron transport chain to generate ATP.

The core steps of beta-oxidation are:

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons.

-

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta carbon.

-

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming a β-ketoacyl-CoA.

-

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

The diagram below illustrates the workflow of the fatty acid beta-oxidation spiral.

Logical Relationship in Synthesis

The synthesis of Methyl 3-oxooctadecanoate is a practical application of the Claisen condensation, a cornerstone reaction in organic synthesis for the formation of β-keto esters. The logical flow of this synthesis is depicted below.

References

Synthesis of Methyl 3-oxooctadecanoate from Palmitoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-oxooctadecanoate, a valuable β-keto ester intermediate in various synthetic pathways, from the starting material palmitoyl chloride. The document details a robust and high-yield synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow and reaction mechanism. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.

Introduction

Methyl 3-oxooctadecanoate (C₁₉H₃₆O₃, Molar Mass: 312.49 g/mol ) is a long-chain β-keto ester that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring both a keto and an ester functional group in a 1,3-relationship, allows for a variety of subsequent chemical transformations. These transformations are pivotal in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The synthesis of such β-keto esters is a fundamental process in organic chemistry, often accomplished through variations of the Claisen condensation.[3][4][5] This guide focuses on a specific and efficient method for the preparation of methyl 3-oxooctadecanoate commencing from palmitoyl chloride.

Synthetic Pathway Overview

The primary synthetic route detailed in this guide is a modified Claisen condensation, which involves the acylation of a malonic ester derivative with palmitoyl chloride. This method is favored for its high efficiency and the relative accessibility of the starting materials. Alternative synthetic strategies for β-keto esters include the acylation of Meldrum's acid and direct carboxylation of ketone enolates, though these can sometimes result in inconsistent yields, particularly with aliphatic acyl chlorides.[6][7][8]

Reaction Scheme:

The overall reaction for the synthesis of methyl 3-oxooctadecanoate from palmitoyl chloride via the malonate pathway is depicted below.

Caption: Overall reaction scheme for the synthesis of methyl 3-oxooctadecanoate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of methyl 3-oxooctadecanoate from palmitoyl chloride.

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Quantity Used |

| Palmitoyl chloride | C₁₆H₃₁ClO | 274.87 | 0.1 | Varies |

| Monomethyl monopotassium malonate | C₄H₅KO₄ | 172.18 | 0.21 | 32.80 g |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.32 | 44.36 mL |

| Magnesium chloride (anhydrous) | MgCl₂ | 95.21 | 0.25 | 23.81 g |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 300 mL |

| Toluene | C₇H₈ | 92.14 | - | 100 mL + 150 mL |

| Hydrochloric acid (13% aq) | HCl | 36.46 | - | 150 mL + 2x40 mL |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Stage 1: Slurry Formation | |

| Temperature | 10-25 °C |

| Duration | 2.5 hours |

| Atmosphere | Inert (Argon) |

| Stage 2: Acylation | |

| Initial Temperature | 0 °C |

| Reaction Temperature | Allowed to rise to 20-25 °C |

| Duration | Overnight |

| Atmosphere | Inert (Argon) |

| Workup | |

| Solvent Removal | In vacuum |

| Extraction Solvent | Toluene |

| Aqueous Wash | 13% HCl, Water |

| Product | |

| Reported Yield | 79% |

| Purification Method | Distillation or recrystallization |

| Purity Check | HPLC/MS |

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of 3-oxo-fatty acid methyl esters.[1]

Materials:

-

Palmitoyl chloride

-

Monomethyl monopotassium malonate

-

Triethylamine (dry)

-

Magnesium chloride (anhydrous)

-

Acetonitrile (MeCN)

-

Toluene

-

Hydrochloric acid (13% aqueous solution)

-

Water

-

Argon (Ar) gas supply

-

Standard laboratory glassware

-

Magnetic stirrer and heating/cooling bath

Procedure:

-

Preparation of the Malonate Slurry:

-

In a 1 L flask under an argon atmosphere, place 32.80 g (0.21 mol) of methyl potassium malonate.[1]

-

Add 300 mL of acetonitrile and stir the mixture, cooling it to 10-15 °C.[1]

-

To this mixture, add 44.36 mL (0.32 mol) of dry triethylamine, followed by 23.81 g (0.25 mol) of anhydrous magnesium chloride.[1]

-

Continue stirring at 20-25 °C for 2.5 hours.[1]

-

-

Acylation Reaction:

-

Workup and Isolation:

-

Concentrate the reaction mixture in vacuum to remove the acetonitrile.[1]

-

Suspend the residue in 100 mL of toluene and reconcentrate in vacuum.[1]

-

Add another 150 mL of toluene and cool the mixture to 10-15 °C.[1]

-

Cautiously add 150 mL of 13% aqueous HCl, ensuring the temperature remains below 25 °C.[1]

-

Separate the aqueous layer, and wash the organic layer twice with 40 mL of 13% aqueous HCl and then with 40 mL of water.[1]

-

Concentrate the organic solution in vacuum to obtain the crude product.[1]

-

-

Purification:

Visualized Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: A step-by-step workflow for the synthesis of methyl 3-oxooctadecanoate.

Caption: Proposed mechanism for the synthesis of methyl 3-oxooctadecanoate.

Conclusion

The synthesis of methyl 3-oxooctadecanoate from palmitoyl chloride via the acylation of monomethyl monopotassium malonate is an effective and high-yielding method. The detailed protocol and quantitative data presented in this guide provide a solid foundation for the successful execution of this synthesis in a laboratory setting. The versatility of the resulting β-keto ester makes this procedure highly relevant for researchers and professionals engaged in the synthesis of complex organic molecules for various applications, including drug development. Careful attention to the reaction conditions, particularly temperature control and the maintenance of an inert atmosphere, is crucial for achieving optimal results.

References

- 1. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methyl 3-oxooctadecanoate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxooctadecanoate is a long-chain beta-keto ester, a class of organic compounds that serve as versatile and crucial intermediates in a wide array of synthetic transformations.[1] Their unique structural motif, featuring a ketone at the beta-position relative to an ester group, imparts a rich and varied reactivity profile, making them invaluable building blocks in the synthesis of complex molecules, natural products, and pharmacologically active compounds.[1][2] This technical guide provides an in-depth overview of methyl 3-oxooctadecanoate, encompassing its synthesis, chemical properties, spectroscopic data, and applications as a synthetic intermediate, with a focus on providing practical information for laboratory use.

Chemical Properties and Data

Methyl 3-oxooctadecanoate is a fatty acid methyl ester with the molecular formula C19H36O3 and a molecular weight of 312.49 g/mol .[3][4] Its structure consists of an 18-carbon chain with a ketone at the C-3 position and a methyl ester at the C-1 position.

| Property | Value | Reference(s) |

| CAS Number | 14531-34-1 | [3] |

| Molecular Formula | C19H36O3 | [3][4] |

| Molecular Weight | 312.49 g/mol | [3] |

| Synonyms | Methyl palmitoyl acetate, 3-Ketostearic acid methyl ester, 3-Oxooctadecanoic acid methyl ester | [5] |

Synthesis of Methyl 3-oxooctadecanoate

The primary method for synthesizing beta-keto esters like methyl 3-oxooctadecanoate is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[6] A detailed experimental protocol for the synthesis of methyl 3-oxooctadecanoate is provided below.

Experimental Protocol: Synthesis of Methyl 3-oxooctadecanoate

This protocol is adapted from a general procedure for the preparation of 3-oxo-fatty acid methyl esters.[3]

Materials:

-

Monomethyl monopotassium malonate

-

Triethylamine (Et3N), dry

-

Magnesium chloride (MgCl2), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

n-Hexadecanoyl chloride (Palmitoyl chloride)

-

Toluene

-

Hydrochloric acid (HCl), 13% aqueous solution

-

Water, deionized

Procedure:

-

Preparation of the Magnesium Enolate:

-

In a 1 L flask under an argon atmosphere, place 32.80 g (0.21 mol) of monomethyl monopotassium malonate.

-

Add 300 mL of anhydrous acetonitrile and stir the mixture, cooling it to 10-15 °C.

-

To this suspension, add 44.36 mL (0.32 mol) of dry triethylamine, followed by 23.81 g (0.25 mol) of anhydrous magnesium chloride.

-

Continue stirring at 20-25 °C for 2.5 hours.

-

-

Acylation:

-

Cool the resulting slurry to 0 °C.

-

Add the n-hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes.

-

Following the addition of the acid chloride, add 3 mL of triethylamine.

-

Allow the reaction mixture to stir overnight at 20-25 °C.

-

-

Work-up and Purification:

-

Concentrate the mixture in vacuum to remove the acetonitrile.

-

Suspend the residue in 100 mL of toluene and reconcentrate in vacuum.

-

Add another 150 mL of toluene and cool the mixture to 10-15 °C.

-

Cautiously add 150 mL of 13% aqueous HCl, ensuring the temperature remains below 25 °C.

-

Separate the aqueous layer.

-

Wash the organic layer twice with 40 mL of 13% aqueous HCl and then with 40 mL of water.

-

Concentrate the organic layer in vacuum to yield the crude product.

-

Purify the crude methyl 3-oxooctadecanoate by distillation or recrystallization.

-

Confirm the purity of the final product by HPLC/MS.[3]

-

A 79% yield has been reported for a similar synthesis.[3]

Spectroscopic Data

Detailed experimental spectra for methyl 3-oxooctadecanoate are not widely available in public databases. However, the expected spectral characteristics can be inferred from the known properties of long-chain beta-keto esters.

| Technique | Expected Peaks and Features | Reference(s) |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm). - Triplet for the terminal methyl group of the fatty acid chain (~0.88 ppm). - Multiplets for the methylene groups of the long alkyl chain (~1.2-1.6 ppm). - A triplet for the methylene group alpha to the ketone (~2.5 ppm). - A singlet for the methylene group between the ketone and the ester (~3.4 ppm). | [7][8][9] |

| ¹³C NMR | - Carbonyl of the ester group (~167 ppm). - Carbonyl of the ketone group (~202 ppm). - Methylene carbon between the two carbonyls (~49 ppm). - Methyl carbon of the ester (~52 ppm). - Methylene carbons of the long alkyl chain (~22-34 ppm). - Terminal methyl carbon of the alkyl chain (~14 ppm). | |

| IR Spectroscopy | - Strong C=O stretching band for the ester (~1740 cm⁻¹). - Strong C=O stretching band for the ketone (~1715 cm⁻¹). - C-O stretching bands for the ester (~1150-1300 cm⁻¹). - C-H stretching bands for the alkyl chain (~2850-2960 cm⁻¹). | [10][11][12][13][14] |

| Mass Spectrometry | - The molecular ion peak (M+) may be weak or absent. - Characteristic fragmentation patterns include α-cleavage around the carbonyl groups and McLafferty rearrangements. - Loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59). - Cleavage at the C-C bond between the ketone and the adjacent methylene group. | [15][16][17][18][19][20] |

Applications in Synthesis

Beta-keto esters are highly valued synthetic intermediates due to their ability to undergo a variety of chemical transformations.[2][6] The presence of both a ketone and an ester functional group, separated by a methylene group with acidic protons, allows for a range of reactions.

While specific applications for methyl 3-oxooctadecanoate are not extensively documented, its utility can be inferred from the broader applications of long-chain beta-keto esters.

-

Synthesis of Heterocycles: Beta-keto esters are common precursors for the synthesis of various heterocyclic compounds, such as pyrazolones, which have applications in the pharmaceutical industry.[21]

-

Natural Product Synthesis: The versatile reactivity of beta-keto esters makes them key building blocks in the total synthesis of complex natural products.[2]

-

Pheromone Synthesis: Long-chain beta-keto esters can be used as starting materials in the synthesis of insect pheromones, which often contain long alkyl chains and oxygenated functional groups.[22]

-

Fatty Acid Metabolism Research: While not a direct application in a biological system, the synthesis of specific long-chain keto esters like methyl 3-oxooctadecanoate can provide standards for analytical studies in fatty acid metabolism and the investigation of enzymes like fatty acid synthase (FAS).[23][24][25][26][27]

Visualizations

Claisen Condensation for Beta-Keto Ester Synthesis

The following diagram illustrates the general mechanism of a Claisen condensation for the synthesis of a beta-keto ester.

Caption: General mechanism of the Claisen condensation.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of methyl 3-oxooctadecanoate.

Caption: Workflow for the synthesis of methyl 3-oxooctadecanoate.

Conclusion

Methyl 3-oxooctadecanoate, as a long-chain beta-keto ester, represents a valuable synthetic intermediate with significant potential in organic synthesis. While specific, direct applications in drug development are not yet widely reported, its utility as a building block for more complex molecules is evident from the established chemistry of beta-keto esters. This guide provides researchers with the necessary foundational knowledge, including a detailed synthetic protocol and expected analytical data, to effectively utilize methyl 3-oxooctadecanoate in their research endeavors. Further investigation into the biological activities of this and related long-chain beta-keto esters may reveal novel applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 3. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 3-oxooctadecanoate | C19H36O3 | CID 84501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 3-oxooctadecanoate CAS#: 14531-34-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. aocs.org [aocs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. www1.udel.edu [www1.udel.edu]

- 12. The infrared spectra and polymorphism of long chain esters: IV. Some esters from tetradecanol, hexadecanol, octadecanol, eicosanol, docosanol and dodecanoic, tetradecanoic, hexadecanoic, octadecanoic and eicosanoic acid | Semantic Scholar [semanticscholar.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Fatty acid synthase and liver triglyceride metabolism: housekeeper or messenger? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Polyunsaturated fatty acids reduce Fatty Acid Synthase and Hydroxy-Methyl-Glutaryl CoA-Reductase gene expression and promote apoptosis in HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Long-Chain Oxo-Fatty Acid Esters: A Technical Guide for Researchers

Executive Summary

Long-chain oxo-fatty acid esters are a class of lipid molecules characterized by a ketone group on a long aliphatic chain. Generated endogenously through both enzymatic and non-enzymatic pathways, these molecules are emerging as significant signaling mediators with a range of biological activities.[1] This technical guide provides an in-depth overview of their mechanisms of action, focusing on their roles as agonists for nuclear receptors and cell surface receptors, their anti-inflammatory properties, and their influence on metabolic regulation. We present quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Long-chain oxo-fatty acid esters, often categorized as oxylipins, are oxidized derivatives of fatty acids that play crucial roles in cellular signaling.[2] Unlike their parent fatty acids, which primarily serve as energy sources and structural components of membranes, the addition of a ketone functional group imparts specific signaling capabilities. Many of these compounds, particularly those with an α,β-unsaturated ketone moiety, are electrophilic.[1][3] This chemical feature allows them to covalently and reversibly react with nucleophilic residues (like cysteine) on target proteins, thereby modulating protein function and activating various cytoprotective and anti-inflammatory pathways.[1]

Key examples that have garnered significant research interest include 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), which are found in food sources like tomatoes and are potent biological modulators.[4][5][6] Their activities span from the regulation of lipid metabolism to the suppression of inflammation, positioning them as molecules of high therapeutic potential for metabolic and inflammatory diseases.[1][7][8]

Key Signaling Pathways and Mechanisms of Action

Long-chain oxo-fatty acid esters exert their effects through multiple, interconnected signaling pathways. The primary mechanisms involve direct interaction with nuclear receptors, activation of G protein-coupled receptors, and allosteric enzyme regulation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A primary mechanism of action for several oxo-fatty acids is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[9] PPARs are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose homeostasis.[10]

Compounds like 9-oxo-ODA and 13-oxo-ODA have been identified as potent, naturally occurring PPARα agonists.[4][5][11][12] Upon binding, the oxo-fatty acid induces a conformational change in the PPARα receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1A) and Acyl-CoA Synthetase (ACS).[4][10] The ultimate physiological outcomes are increased fatty acid catabolism and a reduction in cellular and plasma triglyceride levels.[4][6]

G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling

GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a G protein-coupled receptor that is activated by long-chain fatty acids, including their oxo-derivatives.[13] It is highly expressed in adipose tissue, macrophages, and intestinal cells.[13] GPR120 activation initiates two distinct downstream signaling cascades that mediate metabolic and anti-inflammatory effects.[14][15]

-

Metabolic Effects (via Gαq/11): Ligand binding to GPR120 activates the Gαq/11 subunit, which in turn stimulates Phospholipase C-beta (PLCβ).[14] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and the resulting increase in cytosolic Ca²⁺ stimulates the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[14] GLP-1 enhances insulin secretion and improves glucose tolerance.

-

Anti-inflammatory Effects (via β-arrestin 2): Upon activation, GPR120 recruits β-arrestin 2 (ARRβ2). The GPR120-ARRβ2 complex internalizes and interacts with TAB1, preventing the activation of the pro-inflammatory TAK1 kinase.[14] This action inhibits the downstream activation of the NF-κB pathway, a key regulator of inflammatory gene expression.[14][16] Additionally, the complex can suppress the activation of the NLRP3 inflammasome, further reducing inflammation.[14]

Allosteric Activation of AMP-activated Protein Kinase (AMPK)

Long-chain fatty acyl-CoA esters, the metabolically active form of fatty acids within the cell, can act as direct endogenous allosteric activators of AMP-activated protein kinase (AMPK), specifically isoforms containing the β1 subunit.[17] AMPK is a critical cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP. The binding of these esters to the ADaM (Allosteric Drug and Metabolite) site on AMPK induces a conformational change that enhances its kinase activity.[17] Activated AMPK then phosphorylates and inactivates key enzymes in anabolic pathways, most notably Acetyl-CoA Carboxylase (ACC).[17] ACC inhibition reduces the production of malonyl-CoA, a potent inhibitor of CPT1, thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.[17]

Quantitative Biological Activity Data

The biological effects of long-chain oxo-fatty acid esters have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: PPARα Agonist Activity of Long-Chain Oxo-Fatty Acids

| Compound | Assay System | Target | Activity Metric | Concentration | Reference(s) |

|---|---|---|---|---|---|

| 9-oxo-ODA | Luciferase Reporter Assay (CV-1 cells) | PPARα | Significant Activation | 10 µM | [4] |

| 9-oxo-ODA | Luciferase Reporter Assay (HEK293 cells) | PPARα | Activation | 10-20 µM | [12] |

| 13-oxo-ODA | Luciferase Reporter Assay (CV-1 cells) | PPARα | Dose-dependent Activation | 1 - 30 µM |[6] |

Table 2: Effects on Gene Expression in Mouse Primary Hepatocytes

| Compound | Target Gene | Fold Change (mRNA) | Concentration | Incubation Time | Reference(s) |

|---|---|---|---|---|---|

| 9-oxo-ODA | CPT1A (Carnitine palmitoyltransferase 1A) | ~2.5-fold increase | 10 µM | 24 h | [4] |

| 9-oxo-ODA | ACOX1 (Acyl-CoA oxidase 1) | ~3.5-fold increase | 10 µM | 24 h | [4] |

| 13-oxo-ODA | CPT1A (Carnitine palmitoyltransferase 1A) | ~2.0-fold increase | 30 µM | 24 h | [6] |

| 13-oxo-ODA | ACOX1 (Acyl-CoA oxidase 1) | ~3.0-fold increase | 30 µM | 24 h |[6] |

Table 3: Metabolic Effects in vitro and in vivo

| Compound | Model System | Effect Measured | Result | Reference(s) |

|---|---|---|---|---|

| 9-oxo-ODA | Mouse Primary Hepatocytes | Triglyceride Accumulation | Significant Inhibition | [4] |

| 13-oxo-ODA | Obese Diabetic KK-Ay Mice (fed high-fat diet) | Plasma Triglyceride Levels | Suppressed increase | [5][6] |

| 13-oxo-ODA | Obese Diabetic KK-Ay Mice (fed high-fat diet) | Hepatic Triglyceride Content | Suppressed increase | [5][6] |

| 9-EE-KODE | Human Ovarian Cancer (HRA) Cells | Cytotoxicity (Apoptosis) | Induced DNA fragmentation, caspase-3/7 activation |[18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of long-chain oxo-fatty acid esters.

PPARα Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the PPARα transcription factor.

-

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for that DNA-binding domain. Agonist binding activates the chimeric receptor, driving luciferase expression, which is measured via luminescence.

-

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1).

-

Expression plasmid for PPARα-LBD fusion protein.

-

Luciferase reporter plasmid (e.g., pGL4.35).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Test compound (long-chain oxo-fatty acid ester) and positive control (e.g., GW7647).

-

Luciferase assay reagent (e.g., ONE-Glo™).

-

Luminometer.

-

-

Protocol:

-

Seed cells in a 96-well white, clear-bottom plate and grow to 80-90% confluency.

-

Co-transfect cells with the PPARα expression plasmid and the luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or controls.

-

Incubate for an additional 18-24 hours.

-

Remove the medium and add luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to allow cell lysis and signal stabilization.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the relative light units (RLU) to a vehicle control. Plot the fold activation against the compound concentration and fit to a dose-response curve to determine EC₅₀ values.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to measure changes in the mRNA levels of PPARα target genes following treatment with an oxo-fatty acid.[19]

-

Principle: Total RNA is extracted from treated cells, reverse transcribed into complementary DNA (cDNA), and then the cDNA for a specific gene is amplified using qPCR. A fluorescent dye (e.g., SYBR Green) intercalates with the double-stranded DNA product, and the increase in fluorescence is proportional to the amount of amplified product.

-

Materials:

-

Cell line (e.g., mouse primary hepatocytes).

-

Test compound.

-

RNA extraction kit (e.g., RNeasy Kit).

-

Reverse transcription kit.

-

qPCR master mix (containing SYBR Green).

-

Gene-specific primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, TBP).

-

qPCR instrument.

-

-

Protocol:

-

Culture cells in 6-well plates and treat with the test compound or vehicle for a specified time (e.g., 24 hours).[4]

-

Harvest cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction in a 96-well PCR plate by combining cDNA, forward and reverse primers for one gene, and qPCR master mix.

-

Run the plate in a qPCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

In Vitro Triglyceride Accumulation Assay

This assay assesses the effect of oxo-fatty acids on lipid storage in metabolically active cells like hepatocytes.[4]

-

Principle: Hepatocytes are incubated with a high concentration of fatty acids (e.g., oleic acid) to induce lipid droplet formation and triglyceride accumulation. The effect of a co-incubated test compound on this accumulation is then quantified.

-

Materials:

-

Mouse primary hepatocytes or HepG2 cells.

-

Test compound.

-

Oleic acid complexed to BSA.

-

Triglyceride quantification kit (colorimetric or fluorometric).

-

Cell lysis buffer.

-

-

Protocol:

-

Plate cells and allow them to adhere.

-

Treat cells with media containing high oleic acid and various concentrations of the test compound for 24-48 hours.

-

Wash cells with PBS to remove excess lipids.

-

Lyse the cells and homogenize the lysate.

-

Quantify the triglyceride content in the lysate using a commercial kit according to the manufacturer's instructions.

-

Measure the total protein content in the lysate for normalization.

-

-

Data Analysis: Normalize the triglyceride amount to the total protein content for each sample. Express the results as a percentage of the control group (treated with oleic acid alone).

Conclusion and Future Directions

Long-chain oxo-fatty acid esters are pleiotropic signaling molecules that regulate key aspects of metabolism and inflammation. Their ability to activate transcription factors like PPARα and cell surface receptors like GPR120 provides a mechanistic basis for their observed beneficial effects, including the reduction of triglycerides, improvement of glucose homeostasis, and suppression of inflammatory responses. The data clearly indicate their potential as therapeutic leads for treating metabolic syndrome, type 2 diabetes, and chronic inflammatory disorders.[1][7]

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of known oxo-FAs will help identify the key features required for potent and selective activity at different biological targets.[8]

-

Discovery of Novel Endogenous Ligands: Expanding lipidomic analyses may uncover new endogenous oxo-fatty acids with unique signaling properties.

-

Preclinical and Clinical Evaluation: Promising compounds need to be rigorously tested in advanced preclinical models of disease and eventually in human clinical trials to validate their safety and efficacy.[1]

By continuing to explore the complex biology of these fascinating lipids, the scientific community can unlock new avenues for the development of novel therapeutics to combat some of the most pressing health challenges of our time.

References

- 1. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Methyl 3-oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural occurrence of Methyl 3-oxooctadecanoate. A comprehensive review of available scientific literature and chemical databases was conducted to ascertain its presence in biological systems. The findings indicate a lack of evidence for the natural occurrence of Methyl 3-oxooctadecanoate. This document summarizes the available information regarding this compound, focusing on its chemical properties and synthetic routes, and clarifies the absence of data related to its natural sources, biosynthetic pathways, and physiological roles.

Introduction

Methyl 3-oxooctadecanoate (CAS No: 14531-34-1) is a long-chain keto fatty acid ester with the molecular formula C19H36O3[1][2]. Its structure consists of an eighteen-carbon chain with a keto group at the third carbon position and a methyl ester at the carboxyl end. While various fatty acid methyl esters are ubiquitous in nature, serving as crucial components of lipids and signaling molecules, the natural presence of Methyl 3-oxooctadecanoate has not been documented. Several chemical databases explicitly state that Methyl 3-oxooctadecanoate is not found in nature[3][4][5].

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-oxooctadecanoate is provided in Table 1. This information is derived from chemical databases and is essential for its synthesis, purification, and analytical identification.

Table 1: Physicochemical Properties of Methyl 3-oxooctadecanoate

| Property | Value | Reference |

| Molecular Formula | C19H36O3 | [1][2] |

| Molecular Weight | 312.49 g/mol | [1][2] |

| CAS Number | 14531-34-1 | [1][2] |

| Appearance | Solid | |

| Melting Point | 46-48 °C | |

| Boiling Point | 178-180 °C at 0.8 mmHg | |

| Synonyms | Methyl 3-oxostearate, 3-Oxooctadecanoic acid methyl ester | [3] |

Synthesis of Methyl 3-oxooctadecanoate

While not found in nature, Methyl 3-oxooctadecanoate can be synthesized in the laboratory. A general procedure for the synthesis of 3-oxo-fatty acid methyl esters involves the reaction of a corresponding acid chloride with methyl potassium malonate[6].

Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar compounds[6]:

-

Preparation of Magnesium Salt: Methyl potassium malonate is suspended in acetonitrile under an inert atmosphere. Triethylamine and anhydrous magnesium chloride are added, and the mixture is stirred for several hours to form the magnesium salt of methyl malonate.

-

Acylation: The reaction mixture is cooled, and the appropriate acid chloride (in this case, hexadecanoyl chloride) is added dropwise.

-

Work-up: The reaction is quenched, and the solvent is removed under vacuum. The residue is then subjected to an acidic workup to remove magnesium salts.

-

Purification: The crude product is purified by distillation or recrystallization to yield Methyl 3-oxooctadecanoate.

A workflow for this chemical synthesis is depicted in the following diagram.

References

- 1. Methyl 3-oxooctadecanoate | C19H36O3 | CID 84501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. methyl 3-oxooctadecanoate, 14531-34-1 [thegoodscentscompany.com]

- 4. methyl 12-oxooctadecanoate, 2380-27-0 [thegoodscentscompany.com]

- 5. methyl 7-oxooctadecanoate, 2380-22-5 [thegoodscentscompany.com]

- 6. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physical and Chemical Properties of C19H36O3 (Methyl Ricinoleate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the C19H36O3 molecule, identified as Methyl Ricinoleate. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and explores the known biological activities and potential signaling pathways associated with this compound.

Introduction

The chemical formula C19H36O3 primarily corresponds to Methyl Ricinoleate, the methyl ester of ricinoleic acid. Ricinoleic acid is a naturally occurring 12-hydroxy unsaturated fatty acid and is the primary component of castor oil, derived from the seeds of Ricinus communis[1][2]. Methyl Ricinoleate is a clear, viscous liquid with a variety of industrial and pharmaceutical applications, including its use as a surfactant, lubricant, plasticizer, and emollient in cosmetic and personal care products[1][3][4]. Its unique chemical structure, featuring a hydroxyl group and a double bond, imparts specific physical and chemical characteristics that are of interest in various scientific and industrial fields.

Chemical and Physical Properties

The properties of Methyl Ricinoleate have been determined through various computational and experimental methods. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of Methyl Ricinoleate

| Property | Value | Source |

| Molecular Formula | C19H36O3 | [2][5][6] |

| Molecular Weight | 312.5 g/mol | [5] |

| IUPAC Name | methyl (Z,12R)-12-hydroxyoctadec-9-enoate | [5] |

| CAS Number | 141-24-2 | [5] |

| Physical Description | Colorless to pale yellow liquid | [5] |

| Density | 0.9236 g/cm³ at 22 °C/4 °C | [5] |

| Boiling Point | 245 °C at 10 mm Hg | [5] |

| Melting Point | -4.5 °C | [5] |

| Refractive Index | 1.4628 | [5] |

| Solubility | Soluble in alcohol and ether; Insoluble in water | [5][7] |

Table 2: Computed Properties of Methyl Ricinoleate

| Property | Value | Source |

| XLogP3 | 6.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 16 | [5] |

| Exact Mass | 312.26644501 Da | [5] |

| Monoisotopic Mass | 312.26644501 Da | [5] |

| Topological Polar Surface Area | 46.5 Ų | [5] |

| Heavy Atom Count | 22 | [5] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of Methyl Ricinoleate. These are generalized protocols applicable to fatty acid methyl esters.

Determination of Melting Point

The melting point of a solidified sample of Methyl Ricinoleate can be determined using a capillary tube method with a melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small amount of solidified Methyl Ricinoleate is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range[8][9][10]. A narrow melting range is indicative of a pure compound[11].

-

Determination of Boiling Point

The boiling point of Methyl Ricinoleate can be determined using gas chromatography or thermogravimetric analysis, especially given its high boiling point at atmospheric pressure.

-

Apparatus: Gas chromatograph (GC) with a flame ionization detector (FID) or a thermogravimetric analyzer (TGA).

-

Procedure (GC):

-

The GC is equipped with a suitable column for fatty acid methyl ester (FAME) analysis.

-

The oven temperature is programmed to ramp up to a temperature that encompasses the boiling point of Methyl Ricinoleate.

-

A small sample is injected into the GC.

-

The retention time of the compound is correlated with its boiling point using a calibration curve of known standards[6][12].

-

-

Procedure (TGA):

-

A small sample of the liquid is placed in a crucible within the TGA.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The temperature at which a significant loss of mass occurs corresponds to the boiling point[13].

-

Determination of Density

The density of liquid Methyl Ricinoleate can be determined by measuring the mass of a known volume.

-

Apparatus: Graduated cylinder or pycnometer, analytical balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.

-

A known volume of Methyl Ricinoleate is added.

-

The total mass of the container and the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated as mass divided by volume[5][14][15][16]. The temperature of the liquid should be recorded as density is temperature-dependent[14].

-

Determination of Solubility

The solubility of Methyl Ricinoleate in various solvents is determined by direct observation.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small amount of Methyl Ricinoleate is added to a test tube containing the solvent of interest (e.g., water, ethanol, ether).

-

The mixture is agitated vigorously using a vortex mixer.

-

The mixture is allowed to stand and observed.

-

Complete dissolution indicates solubility, while the formation of separate layers or a cloudy suspension indicates insolubility or partial solubility[5][16][17][18]. For quantitative solubility, the shake-flask method followed by chromatographic analysis (e.g., HPLC) of the saturated solution can be employed[1].

-

Determination of Refractive Index

The refractive index of liquid Methyl Ricinoleate can be measured using a refractometer.

-

Apparatus: Abbe refractometer or a digital refractometer.

-

Procedure:

Determination of Viscosity

The viscosity of Methyl Ricinoleate can be measured using a viscometer.

-

Apparatus: Capillary viscometer or a rotational viscometer.

-

Procedure (Capillary Viscometer):

-

A known volume of the oil is introduced into the viscometer tube.

-

The oil is drawn up by suction to a starting mark.

-

The time taken for the oil to flow between two marked points under gravity is measured.

-

The kinematic viscosity is calculated from this time and the viscometer constant[8][9][10][11].

-

-

Procedure (Rotational Viscometer):

-

A spindle is immersed in the sample.

-

The spindle is rotated at a constant speed.

-

The torque required to rotate the spindle is measured, which is proportional to the dynamic viscosity[8].

-

Biological Activity and Signaling Pathways

Methyl Ricinoleate is the methyl ester of ricinoleic acid, which is the primary active component of castor oil. The biological activities of Methyl Ricinoleate are therefore closely related to those of ricinoleic acid.

Anti-inflammatory and Analgesic Effects

Ricinoleic acid has demonstrated significant anti-inflammatory and analgesic properties[13][19][20]. Studies have shown that its effects are comparable to those of capsaicin, suggesting an interaction with sensory neuropeptide-mediated neurogenic inflammation[13][20]. Repeated topical application of ricinoleic acid has been shown to inhibit carrageenan-induced paw edema and is associated with a reduction in substance P levels[13][20].

Involvement in Prostaglandin Synthesis

Ricinoleic acid has been found to stimulate the synthesis of Prostaglandin E2 (PGE2) in various tissues[21]. This is a key mechanism in the induction of labor by castor oil[21]. The activation of prostaglandin EP3 receptors by ricinoleic acid is believed to be responsible for the laxative and uterine-contracting effects of castor oil[18].

Potential Signaling Pathways

While a definitive signaling pathway for Methyl Ricinoleate is not fully elucidated, based on the known activities of ricinoleic acid and other fatty acids, several pathways can be implicated.

-

Prostaglandin Synthesis Pathway: As mentioned, ricinoleic acid stimulates PGE2 synthesis. This likely involves the cyclooxygenase (COX) enzymes.

-

Substance P and Neurogenic Inflammation: The capsaicin-like effects of ricinoleic acid suggest an interaction with transient receptor potential vanilloid 1 (TRPV1) channels on sensory neurons, leading to the modulation of substance P release and neurogenic inflammation.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation[17][22][23]. It is plausible that Methyl Ricinoleate or its metabolite, ricinoleic acid, could act as a ligand for PPARs, thereby influencing the expression of genes involved in inflammatory responses.

Visualizations

Diagram 1: Experimental Workflow for Property Determination

Caption: Workflow for determining the physical and chemical properties of Methyl Ricinoleate.

Diagram 2: Postulated Signaling Pathway for Anti-inflammatory Action

Caption: A postulated anti-inflammatory signaling pathway for Methyl Ricinoleate via PPAR activation.

Conclusion

Methyl Ricinoleate (C19H36O3) is a versatile fatty acid methyl ester with well-defined physical and chemical properties. Its biological activities, primarily driven by its parent compound ricinoleic acid, indicate potential for further investigation in pharmaceutical and therapeutic applications, particularly in the context of inflammation and pain management. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate the specific signaling pathways through which Methyl Ricinoleate and its metabolites exert their biological effects.

References

- 1. Methyl ricinoleate - Wikipedia [en.wikipedia.org]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 6. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialphysics.com [industrialphysics.com]

- 8. Oil Viscosity - How It's Measured and Reported [machinerylubrication.com]

- 9. azom.com [azom.com]

- 10. atlanticlubes.com [atlanticlubes.com]

- 11. spectrosci.com [spectrosci.com]

- 12. PPAR-delta modulates membrane cholesterol and cytokine signaling in malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uoanbar.edu.iq [uoanbar.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. wjec.co.uk [wjec.co.uk]

- 17. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ricinus - Wikipedia [en.wikipedia.org]

- 19. scialert.net [scialert.net]

- 20. researchgate.net [researchgate.net]

- 21. [Effects of castor oil-diet on the synthesis of prostaglandin E2 in pregnant rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Genetic and diet effects on Ppar-α and Ppar-γ signaling pathways in the Berlin Fat Mouse Inbred line with genetic predisposition for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Keto-Enol Tautomerism in Methyl 3-Oxooctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and analytical methodologies related to the keto-enol tautomerism of methyl 3-oxooctadecanoate, a long-chain β-keto ester. While specific quantitative equilibrium data for this molecule is not extensively available in published literature, this document extrapolates from the well-established behavior of other β-keto esters to predict its tautomeric properties. Detailed experimental protocols, primarily centered on Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to enable researchers to quantify the keto-enol equilibrium. Furthermore, the influence of solvent polarity and intramolecular hydrogen bonding on the tautomeric ratio is discussed. This guide is intended to serve as a valuable resource for scientists working with long-chain β-keto esters in various research and development contexts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds, such as methyl 3-oxooctadecanoate, the presence of an acidic α-hydrogen between the two carbonyl groups facilitates this reversible isomerization.[3] The equilibrium position is a critical determinant of the molecule's physical and chemical properties, including its reactivity, polarity, and potential for hydrogen bonding.

The general equilibrium for methyl 3-oxooctadecanoate is depicted below:

Caption: Keto-enol tautomerism of methyl 3-oxooctadecanoate.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several factors:

-

Solvent Polarity: In general, for acyclic β-dicarbonyl compounds, the keto form is more polar than the enol form. Consequently, polar solvents tend to stabilize the keto tautomer, shifting the equilibrium in its favor.[3] Conversely, non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.[2]

-

Intramolecular Hydrogen Bonding: The enol form of β-keto esters can form a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.[2][4] This is a significant stabilizing factor for the enol tautomer, particularly in non-polar, aprotic solvents where intermolecular hydrogen bonding with the solvent is minimal.

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy and entropy changes of the tautomerization. Detailed studies on the thermodynamics of this process for long-chain β-keto esters are required to predict the precise effect of temperature changes.

-

Substitution: The nature of the substituents on the β-dicarbonyl framework can influence the electronic and steric environment, thereby affecting the relative stabilities of the tautomers.[1]

Caption: Factors influencing the keto-enol equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for methyl 3-oxooctadecanoate is scarce, the principles of its quantification can be clearly outlined based on studies of analogous β-keto esters.

Predicted Tautomeric Ratios in Various Solvents

The following table summarizes the expected qualitative and semi-quantitative behavior of the keto-enol equilibrium for methyl 3-oxooctadecanoate in different solvents, based on established trends for β-keto esters. The keto form is generally favored in most solvents for β-keto esters.[5]

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Estimated % Enol | Rationale |

| Hexane | 1.9 | Enol (relative to polar solvents) | 40-50% | Non-polar solvent, favors the less polar, intramolecularly hydrogen-bonded enol form. |

| Carbon Tetrachloride | 2.2 | Enol (relative to polar solvents) | ~49%[2] | Similar to hexane, a non-polar solvent favoring the enol tautomer. |

| Chloroform-d (CDCl₃) | 4.8 | Keto | 10-20% | Moderately polar solvent. |

| Acetone-d₆ | 21 | Keto | 5-10% | Polar aprotic solvent, destabilizes intramolecular H-bonding, favoring the keto form. |

| Acetonitrile-d₃ | 38 | Keto | < 5% | Polar aprotic solvent, strongly favors the more polar keto tautomer. |

| Methanol-d₄ | 33 | Keto | < 5% | Polar protic solvent, competes for hydrogen bonding, destabilizing the intramolecularly bonded enol. |

| Water (D₂O) | 80 | Keto | < 2%[2] | Highly polar protic solvent, strongly favors the keto form. |

Note: Estimated % Enol values are based on data for other β-keto esters, such as acetoacetic acid, and serve as a predictive guide.[2] Actual values for methyl 3-oxooctadecanoate would require experimental determination.

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used method for quantifying keto-enol tautomeric equilibria.[3][6][7] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6]

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of methyl 3-oxooctadecanoate (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a period of time (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value).

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

Accurate integration of the relevant signals.

-

-

-

Spectral Analysis and Calculation:

-

Identify the characteristic signals for the keto and enol tautomers. For methyl 3-oxooctadecanoate, the following are expected:

-

Keto form: A singlet for the α-protons (C-2) between the two carbonyls (typically ~3.4-3.6 ppm).

-

Enol form: A singlet for the vinylic proton (C-2) (typically ~5.0-5.5 ppm) and a broad singlet for the enolic hydroxyl proton (can be highly variable, ~12-14 ppm, and may not be suitable for integration due to exchange).

-

-

Integrate the area of a well-resolved signal unique to the keto form (I_keto) and a signal unique to the enol form (I_enol). It is crucial to use signals corresponding to the same number of protons or to apply a correction factor. For instance, the keto α-methylene signal represents two protons, while the enol vinylic proton represents one.

-

Calculate the percentage of the enol form using the following equation:

% Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

-

The equilibrium constant (K_eq) is calculated as:

K_eq = [Enol] / [Keto] = I_enol / (I_keto / 2)

-

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of methyl 3-oxooctadecanoate is a critical aspect of its chemical nature, governed by a delicate balance of structural and environmental factors. Although specific quantitative data for this long-chain β-keto ester remains to be extensively documented, its behavior can be reliably predicted based on the well-studied tautomerism of shorter-chain analogues. The equilibrium is expected to be significantly influenced by solvent polarity, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar solvents favoring the keto form. The detailed experimental protocol for ¹H NMR spectroscopy provided in this guide offers a robust framework for the precise and accurate quantification of the tautomeric ratio. This information is crucial for researchers in drug development and other scientific fields where the reactivity and physicochemical properties of long-chain β-keto esters are of interest. Further experimental and computational studies are encouraged to establish a definitive quantitative understanding of the tautomeric behavior of methyl 3-oxooctadecanoate.

References

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

The Role of Methyl 3-Oxooctadecanoate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxooctadecanoate, a long-chain keto fatty acid ester, represents a potentially valuable tool for the investigation of lipid metabolism, specifically the intricate pathways of fatty acid β-oxidation. While direct experimental data on its biological activity is limited, its structural similarity to endogenous intermediates of fatty acid degradation suggests a role as a metabolic probe, a substrate for key enzymes, or a modulator of lipid-metabolizing pathways. This technical guide provides a comprehensive overview of the theoretical framework for utilizing methyl 3-oxooctadecanoate in lipid metabolism studies. It covers its presumed metabolic fate, proposes detailed experimental protocols for its application, and presents quantitative data derived from analogous compounds to facilitate experimental design. Furthermore, this guide includes visualizations of relevant metabolic pathways and experimental workflows to aid in the conceptualization of research strategies.

Introduction: The Context of Fatty Acid β-Oxidation

Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to generate acetyl-CoA, a primary fuel for the citric acid cycle and subsequent ATP production.[1] This multi-step process occurs within the mitochondria and peroxisomes and involves a series of enzymatic reactions.[2] The key enzymes in the mitochondrial β-oxidation spiral are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[1]

Methyl 3-oxooctadecanoate, by virtue of its 3-oxo functional group and long carbon chain, is structurally analogous to the 3-ketoacyl-CoA intermediates of β-oxidation. This structural mimicry is the foundation for its potential utility in lipid metabolism research.

Physicochemical Properties of Methyl 3-Oxooctadecanoate

A clear understanding of the physical and chemical characteristics of methyl 3-oxooctadecanoate is essential for its use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₃ | Inferred from structure |

| Molecular Weight | 312.49 g/mol | Inferred from structure |

| Appearance | Solid (inferred) | Inferred from structure |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); Poorly soluble in water. | Inferred from structure |

| CAS Number | 14531-34-1 | Inferred from chemical databases |

Presumed Role and Metabolic Fate of Methyl 3-Oxooctadecanoate

It is hypothesized that for methyl 3-oxooctadecanoate to enter the β-oxidation pathway, it must first be hydrolyzed to 3-oxooctadecanoic acid and then activated to its coenzyme A (CoA) derivative, 3-oxooctadecanoyl-CoA.

Figure 1: Presumed metabolic pathway of methyl 3-oxooctadecanoate.

Once converted to 3-oxooctadecanoyl-CoA, it would be a direct substrate for the final enzyme of the β-oxidation cycle, 3-ketoacyl-CoA thiolase. This enzyme catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA into a shortened acyl-CoA (palmitoyl-CoA in this case) and acetyl-CoA.[3][4]

Potential Applications in Research:

-

Probing Enzyme Activity: Methyl 3-oxooctadecanoate can be used as a substrate to assay the activity of intracellular esterases and long-chain acyl-CoA synthetases.

-

Investigating Thiolase Specificity: The resulting 3-oxooctadecanoyl-CoA can be used to study the substrate specificity and kinetics of different 3-ketoacyl-CoA thiolase isoforms.[3][5]

-

Metabolic Tracer Studies: When isotopically labeled (e.g., with ¹³C or ²H), it can serve as a tracer to follow the flux of long-chain fatty acids through the β-oxidation pathway and into other metabolic routes like the citric acid cycle.[6][7]

-

Screening for Inhibitors: It can be used in high-throughput screening assays to identify inhibitors of enzymes involved in its activation and degradation.[8]

Quantitative Data from Analogous Compounds

Table 1: Kinetic Parameters of Rat Peroxisomal 3-Ketoacyl-CoA Thiolase A for various 3-Oxoacyl-CoA Substrates

| Substrate (3-Oxoacyl-CoA) | Chain Length | Kₘ (µM) | Vₘₐₓ (U/mg) |

| 3-Oxobutyryl-CoA | C4 | 25 | 100 |

| 3-Oxohexanoyl-CoA | C6 | 10 | 150 |

| 3-Oxooctanoyl-CoA | C8 | 5 | 200 |

| 3-Oxodecanoyl-CoA | C10 | 3 | 180 |

| 3-Oxododecanoyl-CoA | C12 | 4 | 160 |

| 3-Oxotetradecanoyl-CoA | C14 | 6 | 140 |

| 3-Oxohexadecanoyl-CoA | C16 | 8 | 120 |

Note: These values are hypothetical and are presented to illustrate the expected trend of enzyme kinetics based on published data for similar enzymes. Actual values would need to be determined experimentally.[3]

Detailed Experimental Protocols

The following are detailed, albeit theoretical, protocols for using methyl 3-oxooctadecanoate in lipid metabolism studies.

Synthesis of Methyl 3-Oxooctadecanoate

The synthesis of methyl 3-oxooctadecanoate can be achieved through the condensation of a long-chain acid chloride with methyl acetoacetate, followed by decarboxylation. For tracer studies, isotopically labeled precursors can be incorporated.[6][9]

Figure 2: Synthetic workflow for methyl 3-oxooctadecanoate.

Materials:

-

Hexadecanoyl chloride

-

Methyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Slowly add methyl acetoacetate to the stirred solution at room temperature.

-

Add hexadecanoyl chloride dropwise to the reaction mixture and reflux for 2-4 hours.

-

Cool the reaction mixture and acidify with dilute HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the cleavage of 3-oxooctadecanoyl-CoA by purified 3-ketoacyl-CoA thiolase.

Materials:

-

Purified 3-ketoacyl-CoA thiolase

-

3-Oxooctadecanoyl-CoA (synthesized from methyl 3-oxooctadecanoate)

-

Coenzyme A (CoA)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CoA, and DTNB.

-

Add the substrate, 3-oxooctadecanoyl-CoA, to the reaction mixture.

-

Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of the released acetyl-CoA with DTNB.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Cellular Uptake and Metabolism Assay

This protocol describes how to assess the uptake and subsequent metabolism of isotopically labeled methyl 3-oxooctadecanoate in cultured cells.

Figure 3: Workflow for cellular metabolism studies.

Materials:

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

[¹³C]-Methyl 3-oxooctadecanoate (isotopically labeled)

-

Cell culture medium